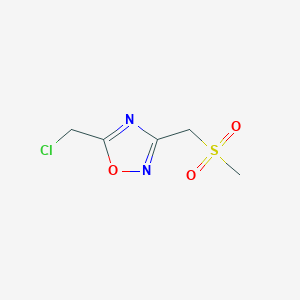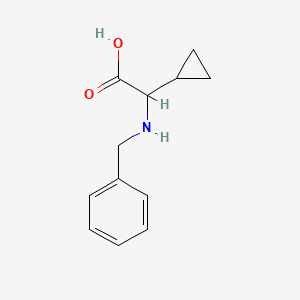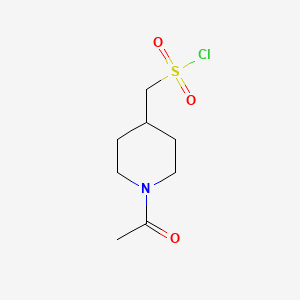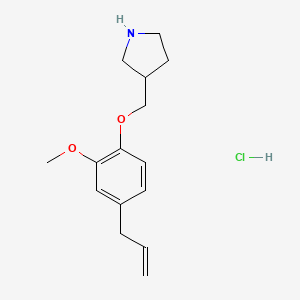![molecular formula C13H18BrCl2NO B1374575 2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-90-7](/img/structure/B1374575.png)
2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride
Vue d'ensemble
Description
“2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride” is a chemical compound used in scientific experiments. It belongs to the class of organic compounds known as piperidines . The CAS number for this compound is 1219982-90-7 .
Molecular Structure Analysis
The molecular formula of “2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride” is C13H18BrCl2NO . The molecular weight is 355.10 g/mol . Unfortunately, the specific details about the 2D or 3D structure are not available .Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of “2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride” are not specified in the available resources .Applications De Recherche Scientifique
Metabolic Activity in Obese Rats
The compound 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, hydrochloride, a derivative of 2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride, has been observed to reduce food intake and weight gain in obese rats. This suggests its potential in studying metabolic activities related to obesity (Massicot, Steiner, & Godfroid, 1985).
Antimicrobial Activities
Synthesized compounds closely related to 2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride, such as (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, have been evaluated for antimicrobial activities. These compounds have shown moderate activities against various bacterial strains, including Escherichia coli and Staphylococcus aureus (Ovonramwen, Owolabi, & Oviawe, 2019).
Neuroprotection Studies
A series of aryloxyethylamine derivatives, which include compounds structurally similar to 2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride, have shown potential neuroprotective effects against cell death in rat pheochromocytoma cells (PC12 cells). This research suggests their use as neuroprotective agents for the development of new anti-ischemic stroke agents (Zhong et al., 2020).
Cytotoxic and Anticancer Agents
Compounds like 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, related to 2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride, have been synthesized and identified as a novel class of cytotoxic and anticancer agents. These compounds display significant cytotoxicity toward various cancer cell lines, suggesting their potential as anticancer agents (Dimmock et al., 1998).
Anti-acetylcholinesterase Activity
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to the compound , have been synthesized and evaluated for anti-acetylcholinesterase activity. This activity is relevant for research in neurodegenerative diseases, such as Alzheimer's disease (Sugimoto et al., 1990).
Safety And Hazards
The safety data sheet (SDS) for “2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride” provides several precautionary statements. For example, it advises obtaining special instructions before use, not handling until all safety precautions have been read and understood, keeping away from heat/sparks/open flames/hot surfaces, and not spraying on an open flame or other ignition source . It also advises against allowing contact with air and any possible contact with water, because of violent reaction and possible flash fire .
Propriétés
IUPAC Name |
2-[2-(2-bromo-4-chlorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO.ClH/c14-12-9-10(15)4-5-13(12)17-8-6-11-3-1-2-7-16-11;/h4-5,9,11,16H,1-3,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTFWCLNGFNXDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=C(C=C(C=C2)Cl)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374493.png)
![3-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374494.png)

![1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid](/img/structure/B1374498.png)
![2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374501.png)
![3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374502.png)
![2-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374504.png)



![2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374511.png)

![3-[([1,1'-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374514.png)
![2-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374515.png)